Spiro[adamantane-2,9'-fluorene]
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Overview
Description
Spiro[adamantane-2,9’-fluorene]: is a unique organic compound characterized by its spirocyclic structure, which combines an adamantane moiety with a fluorene unit. This compound is known for its rigidity and stability, making it a valuable component in various scientific and industrial applications .
Scientific Research Applications
Chemistry: Spiro[adamantane-2,9’-fluorene] is widely used in organic synthesis as an intermediate for the preparation of more complex molecules. Its rigid structure makes it an excellent candidate for studying steric effects in chemical reactions .
Biology and Medicine: In biological research, Spiro[adamantane-2,9’-fluorene] derivatives are explored for their potential antiviral and anticancer properties. The compound’s stability and unique structure allow for the development of novel therapeutic agents .
Industry: In the industrial sector, Spiro[adamantane-2,9’-fluorene] is utilized in the production of high-performance polymers and materials. Its incorporation into polymer matrices enhances thermal stability and mechanical strength, making it suitable for advanced applications such as aerospace and electronics .
Mechanism of Action
Target of Action
The primary target of Spiro[adamantane-2,9’-fluorene] is in the field of materials science, particularly in the creation of porous polyimide (PI) films . These films are used in high-performance, miniature, and ultrathin microelectronic devices .
Mode of Action
Spiro[adamantane-2,9’-fluorene] interacts with its targets by being incorporated into the structure of polyimide films . The presence of the rigid spiro-fluorene core in the compound enhances the rigidity of the films, which contributes to their excellent thermal properties .
Biochemical Pathways
This process leads to the creation of porous PI films with low dielectric constants .
Result of Action
The incorporation of Spiro[adamantane-2,9’-fluorene] into PI films results in materials with excellent thermal properties and low dielectric constants . These films exhibit a glass-transition temperature at 376°C and a 5% weight loss temperature in air in excess of 405°C . They are beneficial for application as interlayer dielectrics, integrated circuit chips, or multichip modules in microelectronic fields .
Action Environment
The action of Spiro[adamantane-2,9’-fluorene] is influenced by the environment in which it is used. For instance, the thermolysis content of PEG in the PI matrix can affect the properties of the resulting PI films . As the thermolysis content of PEG increases, the density of the PI films decreases, and the corresponding porosity grows significantly .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[adamantane-2,9’-fluorene] typically involves the reaction of fluorene derivatives with adamantane-based compounds. One common method includes the use of trifluoroacetic acid and dichloromethane under nitrogen protection. The reaction mixture is stirred for a specific duration, followed by neutralization with sodium hydroxide and purification through silica gel column chromatography .
Industrial Production Methods: Industrial production of Spiro[adamantane-2,9’-fluorene] follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Spiro[adamantane-2,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions involving reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols .
Comparison with Similar Compounds
Spiro[adamantane-2,9’-fluorene] derivatives: These compounds share the core structure but have different functional groups attached, leading to varied properties and applications.
Spiro[fluorene-9,2’-tricyclo[3.3.1.13,7]decane]: Another spirocyclic compound with a similar backbone but different substituents.
Uniqueness: Spiro[adamantane-2,9’-fluorene] stands out due to its combination of the adamantane and fluorene moieties, providing a unique balance of rigidity and stability. This makes it particularly valuable in applications requiring high-performance materials and precise molecular interactions .
Properties
IUPAC Name |
spiro[adamantane-2,9'-fluorene] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22/c1-3-7-20-18(5-1)19-6-2-4-8-21(19)22(20)16-10-14-9-15(12-16)13-17(22)11-14/h1-8,14-17H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYQERJJBDQQHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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